Product packaging for 4-Methylbenzenediazonium(Cat. No.:CAS No. 57573-52-1)

4-Methylbenzenediazonium

Cat. No.: B1208422
CAS No.: 57573-52-1
M. Wt: 119.14 g/mol
InChI Key: LWYMLCYZEMSNBK-UHFFFAOYSA-N
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Description

4-Methylbenzenediazonium is a diazonium salt featuring a methyl group in the para position of the benzene ring. Diazonium salts are highly reactive intermediates widely used in organic synthesis, production of azo dyes, pharmaceuticals, and fine chemicals . The methyl substituent modulates the compound's electronic properties, offering a balance between stability and reactivity compared to unsubstituted benzenediazonium chloride or derivatives with strong electron-withdrawing groups . A primary research application of this compound and other diazonium salts is the covalent functionalization of surfaces and materials. They can be grafted onto conductive surfaces electrochemically, or onto non-conductive surfaces like carbon nanotubes, graphene, and metals through spontaneous or reducing agent-assisted reactions . This process, which proceeds via an aryl radical mechanism, creates stable covalent bonds and is used to build robust organic layers on substrates for developing advanced materials and biosensors . In synthetic chemistry, this compound serves as a precursor for various transformations. For instance, it can be utilized in the Beech reaction for the preparation of substituted benzaldehydes from aromatic amines . It also participates in diazo coupling reactions with electron-rich pyrroles and indoles, which is a key step in the synthesis of azo compounds and dyes . The stability of the diazonium cation is highly dependent on the counterion and pH; it is relatively stable in acidic aqueous solution or acetonitrile but decomposes more rapidly as the pH increases, forming the reactive diazohydroxide and diazoate species . Disclaimer: This product is intended for research use only (RUO). It is not approved for human or veterinary, diagnostic, or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7N2+ B1208422 4-Methylbenzenediazonium CAS No. 57573-52-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylbenzenediazonium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N2/c1-6-2-4-7(9-8)5-3-6/h2-5H,1H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWYMLCYZEMSNBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)[N+]#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

32066-79-8 (sulfate (1:1) salt), 38258-26-3 (sulfate (2:1) salt), 459-44-9 (tetrafluoroborate salt)
Record name 4-Methylbenzenediazonium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057573521
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60206203
Record name 4-Methylbenzenediazonium
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57573-52-1
Record name 4-Methylbenzenediazonium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057573521
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methylbenzenediazonium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60206203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Methylbenzenediazonium

Classical Diazotization Protocols for Aromatic Amines (e.g., 4-Methylaniline)

The most common method for preparing 4-methylbenzenediazonium is the diazotization of 4-methylaniline (p-toluidine). This reaction involves treating the primary aromatic amine with a source of nitrous acid.

Aqueous System Approaches

In a typical aqueous-based synthesis, 4-methylaniline is dissolved in a mineral acid, most commonly hydrochloric acid, and the solution is cooled to a low temperature, typically between 0 and 5°C. libretexts.orgwikipedia.org An aqueous solution of sodium nitrite (B80452) is then added slowly to the amine solution. prepchem.com The nitrous acid, generated in situ from the reaction of sodium nitrite with the excess acid, then reacts with the 4-methylaniline to form the this compound salt. libretexts.orgorganic-chemistry.org

Maintaining a low temperature is crucial during this process to prevent the decomposition of the diazonium salt, which is unstable at higher temperatures. libretexts.orgchegg.com If the temperature rises, the diazonium salt can decompose to form 4-methylphenol and nitrogen gas. libretexts.orgchegg.com

A typical laboratory preparation involves dissolving 4-methylaniline in a mixture of concentrated hydrochloric acid and water, cooling the mixture in an ice-salt bath to form a fine suspension of p-toluidine (B81030) hydrochloride, and then adding a solution of sodium nitrite while maintaining the temperature below 5°C. prepchem.com

Non-Aqueous and Mixed Solvent Systems

Diazotization reactions can also be carried out in non-aqueous or mixed solvent systems, which can be advantageous for certain applications or for amines that have poor solubility in aqueous acid. In these systems, an alkyl nitrite, such as isoamyl nitrite, is often used as the nitrosating agent in an organic solvent. tandfonline.comgoogle.com This approach can be beneficial when the presence of water would interfere with subsequent reactions of the diazonium salt. The reaction of anilines with alkyl nitrites under non-aqueous conditions can produce aryl cation or aryl radical intermediates. tandfonline.com

Advanced and Green Synthesis Routes for this compound Salts

In recent years, there has been a significant push towards developing safer and more environmentally friendly methods for chemical synthesis. This has led to the exploration of advanced technologies for the production of diazonium salts.

Continuous Flow Chemistry and Microfluidic Reactor Implementations

Continuous flow chemistry and microfluidic reactors have emerged as powerful tools for the synthesis of diazonium salts, offering enhanced safety, efficiency, and control over reaction parameters. nih.govadvion.com The small reaction volumes and high surface-area-to-volume ratios in these systems allow for excellent heat transfer, which is critical for managing the exothermic nature of diazotization and the thermal instability of the diazonium salt product. acs.orgpharmablock.com

In a flow setup, solutions of the aromatic amine (e.g., 4-methylaniline hydrochloride) and the nitrosating agent (e.g., sodium nitrite) are continuously pumped and mixed in a reactor coil or microfluidic chip. nih.govacs.org The short residence times, typically on the order of seconds to minutes, minimize the decomposition of the diazonium salt. nih.gov This in situ generation and immediate consumption in a subsequent reaction step is a key advantage of flow chemistry for handling these unstable intermediates. acs.org

Studies have shown that complete conversion of the starting aniline (B41778) can be achieved in less than a minute in a flow reactor at 10°C. nih.gov The use of microreactors allows for the safe handling of potentially explosive diazonium salts by keeping the amount of the hazardous intermediate low at any given time. beilstein-journals.org

ParameterBatch ProcessContinuous Flow Process
Reaction Volume LargeSmall (microliters to milliliters)
Heat Transfer LimitedExcellent
Temperature Control ChallengingPrecise
Safety Risk of thermal runaway and accumulation of unstable intermediatesEnhanced safety due to small volumes and rapid consumption
Scalability Can be difficult"Scale-out" by running multiple reactors in parallel

Solid-Phase Synthesis Techniques

Solid-phase synthesis offers an alternative approach to generating diazonium salts in a continuous flow setup. In this method, a reagent is immobilized on a solid support. For instance, a sulfonic acid functionalized ion-exchange resin can be used as a solid-phase acid source. nih.gov This technique can simplify the process by facilitating the introduction of reagents and can also aid in the in-line purification of the reactive diazonium species. nih.gov While the initial loading of the anilines onto the solid support can be dependent on their electronic properties, this method presents advantages for solvent exchange or pH adjustment in subsequent reactions. nih.gov

Influence of Reaction Conditions on this compound Formation and Stability

The formation and stability of this compound are highly dependent on the reaction conditions.

Temperature: As previously mentioned, temperature is a critical parameter. Diazotization is typically carried out at low temperatures (0-5°C) to minimize the decomposition of the diazonium salt. libretexts.orgwikipedia.org At elevated temperatures, the diazonium salt readily decomposes, leading to the formation of phenols and other byproducts, which reduces the yield of the desired product. libretexts.orgchegg.com However, flow chemistry allows for a wider operational window, with some processes being feasible at temperatures closer to ambient (25°C) due to the short reaction times and efficient heat dissipation. nih.gov

pH and Acidity: The reaction is carried out in a strongly acidic medium. The acid serves two main purposes: it dissolves the aromatic amine by forming its salt (e.g., 4-methylanilinium chloride) and it is required for the in situ generation of nitrous acid from sodium nitrite. libretexts.org The presence of excess acid also helps to suppress the coupling reaction between the formed diazonium salt and the unreacted amine.

Concentration: The concentration of the reactants can also influence the outcome of the reaction. In flow systems, it has been found that a viable concentration window for the aniline is around 0.2-0.25 M. Higher concentrations can lead to precipitation and the formation of byproducts such as triazines. nih.gov

Counter-ion: The stability of the diazonium salt can also be influenced by the counter-ion. While chloride salts are commonly prepared and used in solution, they are generally unstable and are not isolated. wikipedia.org Diazonium salts with non-nucleophilic counter-ions, such as tetrafluoroborate (B81430) (BF₄⁻) or tosylate, are often more stable and can sometimes be isolated as solids. wikipedia.orgorganic-chemistry.org These more stable salts, like this compound tetrafluoroborate, are often used when an isolated diazonium salt is required. arkat-usa.orgnih.gov

ConditionInfluence on this compound
Low Temperature (0-5°C) Enhances stability, minimizes decomposition
High Temperature (>5°C) Promotes decomposition to 4-methylphenol
Strongly Acidic Medium Facilitates formation, prevents unwanted side reactions
Reactant Concentration Affects solubility and byproduct formation
Counter-ion (e.g., Cl⁻ vs. BF₄⁻) Influences stability and isolability of the salt

Temperature Control and Kinetic Considerations

The diazotization reaction is highly exothermic and the resulting this compound salt is thermally sensitive. researchgate.net Consequently, stringent temperature control is paramount for both safety and optimal yield. The reaction is typically conducted at low temperatures, generally between 0 and 5°C (273–278 K). researchgate.netunacademy.comglobalresearchonline.net Maintaining this low temperature is crucial to prevent the decomposition of the diazonium salt, which readily loses nitrogen gas (N₂) at elevated temperatures to form highly reactive aryl cation intermediates, leading to undesired side products, such as phenols. unacademy.comquora.comquora.com

Kinetic studies have demonstrated that temperature is a primary factor governing the decomposition rate of arenediazonium ions. researchgate.net The formation of the diazonium salt itself is a rapid process. nih.gov Studies in flow reactors have shown that the conversion of anilines to their corresponding diazonium salts can be completed in under a minute at 10°C. nih.gov However, the subsequent decomposition follows first-order kinetics. researchgate.netresearchgate.net Research comparing the stability of various substituted benzenediazonium (B1195382) ions found that the presence of an electron-donating methyl group at the para-position, as in this compound, enhances the stability of the ion compared to the unsubstituted benzenediazonium ion, leading to a longer half-life. researchgate.net

Table 1: Effect of Temperature on Diazonium Salt Stability
Temperature RangeObservationKinetic ImplicationReference
0-5°COptimal for synthesis; salt is relatively stable.Formation rate is high, while decomposition rate is minimized. researchgate.netunacademy.com
> 10°CNoticeable decomposition begins.Decomposition rate increases significantly with temperature. nih.gov
Elevated TemperaturesRapid decomposition, evolution of N₂ gas.Leads to formation of phenols and other byproducts. quora.com

Role of Acidic Environment and Counterions (e.g., Tetrafluoroborate Salts)

The diazotization reaction is fundamentally acid-catalyzed. A strong acidic medium, typically using mineral acids like hydrochloric acid or sulfuric acid, serves two primary functions. chemistrysteps.comorganic-chemistry.org First, it reacts with sodium nitrite to generate the reactive nitrosating agent, the nitrosonium ion (NO⁺), in situ. chemistrysteps.commasterorganicchemistry.com Second, the acidic environment prevents a significant side reaction: the coupling of the newly formed diazonium salt with the unreacted p-toluidine, which would otherwise form an unwanted azo compound. masterorganicchemistry.com

The choice of counterion (the anion associated with the diazonium cation) has a profound effect on the stability and isolability of the resulting salt. quora.comresearchgate.net While diazotization in hydrochloric acid yields this compound chloride, this salt, like many diazonium chlorides, is generally unstable and potentially explosive when isolated in a dry state. quora.com For research applications requiring the isolation of the diazonium salt, a counterion exchange is performed. Larger, non-nucleophilic anions confer significantly greater thermal stability. organic-chemistry.orgresearchgate.net

The tetrafluoroborate (BF₄⁻) anion is widely used for this purpose. quora.comorganic-chemistry.org The synthesis of this compound tetrafluoroborate is achieved by adding tetrafluoroboric acid (HBF₄) or a salt such as sodium tetrafluoroborate to the initially prepared diazonium chloride solution. arkat-usa.orgwikipedia.org This results in the precipitation of the more stable tetrafluoroborate salt, which can be isolated, dried, and handled with greater safety than its chloride counterpart. quora.comwhiterose.ac.uk The enhanced stability of the tetrafluoroborate salt is attributed to the larger size and charge delocalization of the BF₄⁻ ion, which leads to a more stable crystal lattice. quora.comresearchgate.net A flow synthesis approach for this compound tetrafluoroborate has been reported, affording the product in an 85% isolated yield. arkat-usa.org

Table 2: Influence of Counterion on Diazonium Salt Properties
CounterionTypical Precursor AcidRelative StabilityIsolabilityReference
Chloride (Cl⁻)Hydrochloric Acid (HCl)Low; potentially explosive when dry.Generally not isolated; used in solution. quora.com
Tetrafluoroborate (BF₄⁻)Tetrafluoroboric Acid (HBF₄)High; significantly more stable.Readily isolated as a crystalline solid. researchgate.netarkat-usa.orgwikipedia.org
Tosylate (CH₃C₆H₄SO₃⁻)p-Toluenesulfonic Acid (p-TsOH)High; comparable to tetrafluoroborate.Can be isolated as a stable solid. organic-chemistry.orgresearchgate.net

Purification and Handling Methodologies for Research Applications

Given the hazardous nature of many diazonium salts, proper purification and handling procedures are critical in a research setting. researchgate.netat.ua While it is often preferable to generate and use this compound chloride in situ without isolation, applications that require the pure compound, such as in the Balz-Schiemann reaction, necessitate its isolation and purification, typically as the more stable tetrafluoroborate salt. masterorganicchemistry.comacs.org

Purification of this compound tetrafluoroborate is commonly achieved by recrystallization. iucr.org The crude, precipitated salt can be dissolved in a minimal amount of a suitable solvent (e.g., methanol) and then reprecipitated by cooling or the addition of a non-solvent to yield a more purified crystalline product. iucr.orgresearchgate.net

The handling of any isolated diazonium salt must be approached with caution due to their potential for thermal and shock-sensitive decomposition. quora.comat.ua The following cardinal rules are recommended for handling these compounds in a laboratory:

Assume Explosive Properties : Unless proven otherwise, all isolated diazonium salts should be treated as potentially explosive. researchgate.netat.ua

Minimize Quantity : The isolation of diazonium salts should be confined to a small scale; handling no more than 0.75 mmol at one time is a recommended safety practice. at.uaacs.org

Avoid Dryness : When possible, the material should be kept moist, as drying increases its sensitivity. acs.orgacs.org

Avoid Heat, Friction, and Shock : Diazonium salts should not be heated, ground, or "scratched" with a metal spatula. researchgate.netat.ua A plastic spatula should be used for handling the solid material. researchgate.netacs.org

Proper Quenching : Any unused diazonium salt should be quenched before disposal. This can be done by reacting it with a weakly alkaline solution of a phenolic compound to form a stable, colored azo dye. croneri.co.uk

In the event of a spillage, the area should be secured, and the spilled material should be treated with water and then neutralized with a weakly alkaline solution of a coupling agent like a phenol (B47542) to render it non-hazardous. croneri.co.uk

Reaction Pathways and Mechanistic Studies of 4 Methylbenzenediazonium

Heterolytic (Ionic) Dediazoniation Mechanisms

Heterolytic dediazoniation involves the cleavage of the C-N bond to form a 4-methylphenyl cation and a molecule of nitrogen gas. This pathway is generally favored in highly ionizing, non-nucleophilic solvents.

Formation and Reactivity of Aryl Cations

The cornerstone of the heterolytic pathway is the formation of the 4-methylphenyl cation (p-tolyl cation) as a transient intermediate. core.ac.ukacs.org This unimolecular dissociation is often the rate-determining step, designated as the D­­­­n + A­­n mechanism. acs.org The formation of this high-energy aryl cation is supported by studies showing that in highly polar, non-nucleophilic solvents, the reaction proceeds with the recovery of unreacted starting material, as the cation, once formed, has no suitable nucleophile to react with. uni-stuttgart.deresearchgate.net

The reactivity of the 4-methylphenyl cation is characterized by its extreme electrophilicity and short lifetime. core.ac.uk It readily reacts with any available nucleophile in its immediate vicinity with low selectivity. acs.org Experimental and computational studies on the reaction dynamics of the 4-methylphenyl radical, a related species, highlight the complexity of its potential energy surface and the various isomerization and reaction pathways available. rsc.orgosti.gov While not a direct measure of the cation's reactivity, these studies underscore the high reactivity of such aryl intermediates.

Nucleophilic Attack on Aryl Cations in Solvolysis Reactions

In solvolysis reactions, the solvent acts as the nucleophile, attacking the 4-methylphenyl cation to yield the final product. The nature of the solvent significantly influences the product distribution. For instance, in trifluoroethanol (TFE), a highly ionizing but weakly nucleophilic solvent, the solvolysis of 4-methylbenzenediazonium tetrafluoroborate (B81430) yields a mixture of 4-fluorotoluene (B1294773) and 4-(2,2,2-trifluoroethoxy)toluene (B1626063). core.ac.uk The product ratio is dependent on the solvent composition, with higher proportions of the ether product observed in pure TFE. core.ac.uk

Studies on the butanolysis of this compound ions in n-butanol/water mixtures have shown a competition between the formation of 4-cresol (from reaction with water) and 4-butoxybenzene (from reaction with n-butanol). rsc.orgnih.govrsc.org The product distribution is sensitive to the solvent composition, with the yield of the ether increasing with the mole fraction of n-butanol. rsc.org The table below summarizes the product distribution in various solvents.

Solvent SystemMajor ProductsObservations
Trifluoroethanol (TFE)4-Fluorotoluene, 4-(2,2,2-trifluoroethoxy)tolueneProduct ratio depends on TFE concentration. core.ac.uk
n-Butanol/Water4-Cresol, 4-ButoxybenzeneYield of 4-butoxybenzene increases with n-butanol concentration. rsc.org
Methanol/Water4-Cresol, 4-MethoxytolueneFormation of only heterolytic products is observed. mdpi.com

The lack of significant kinetic solvent isotope effects in many solvolysis reactions suggests that nucleophilic attack occurs after the rate-determining heterolysis of the C-N bond. researchgate.net

Homolytic (Radical) Pathways in this compound Transformations

Homolytic dediazoniation involves the one-electron reduction of the diazonium ion to form a 4-methylphenyl radical. This pathway is favored in less polar solvents, at higher pH, and in the presence of reducing agents or catalysts that can facilitate single-electron transfer (SET).

Sandmeyer-Type Reactions and Related Radical Chain Mechanisms

The Sandmeyer reaction is a classic example of a copper-catalyzed homolytic dediazoniation. byjus.comwikipedia.org The mechanism involves the reduction of the this compound ion by a copper(I) salt to generate the 4-methylphenyl radical and a copper(II) species. wikipedia.orgorganic-chemistry.org The aryl radical then abstracts a halogen or a cyano group from the copper(II) complex to form the final product, regenerating the copper(I) catalyst and propagating a radical chain. wikipedia.org

The general steps of the Sandmeyer reaction are:

Initiation: Single-electron transfer from Cu(I) to the diazonium salt to form the aryl radical. byjus.com

Propagation: The aryl radical reacts with a copper(II) halide or cyanide to form the product and regenerate Cu(I). wikipedia.org

Termination: Various radical coupling reactions can terminate the chain.

The involvement of radical intermediates is supported by the formation of side products such as biaryls. wikipedia.org

Gomberg-Bachmann Reactions and Mechanistic Variations

The Gomberg-Bachmann reaction is an aryl-aryl coupling reaction that proceeds through a radical mechanism to form biaryl compounds. vedantu.comwikipedia.org In the case of this compound, treatment with a base in an aromatic solvent (e.g., benzene) generates the 4-methylphenyl radical. This radical then attacks the solvent molecule to form a new C-C bond, yielding a substituted biphenyl (B1667301). wikipedia.orgslideshare.net

The mechanism is generally understood to involve the following steps:

Reaction of the diazonium salt with a base to form a diazoanhydride or a related species. vedantu.com

Homolytic cleavage of the N-N bond to generate the 4-methylphenyl radical. wikipedia.org

Addition of the aryl radical to the aromatic solvent.

Rearomatization of the resulting radical adduct to form the biaryl product.

While the Gomberg-Bachmann reaction offers a direct route to unsymmetrical biaryls, yields are often low due to competing side reactions. wikipedia.org

Meerwein Arylation Mechanisms

The Meerwein arylation involves the addition of an aryl diazonium salt to an electron-poor alkene, catalyzed by a metal salt, typically copper(I). wikipedia.org The reaction is believed to proceed via the formation of a 4-methylphenyl radical through a single-electron transfer from the catalyst. wikipedia.orgnih.gov This radical then adds to the double bond of the alkene, creating a new carbon-centered radical. This intermediate can then be oxidized and undergo elimination to form the arylated alkene product. wikipedia.org

Recent advancements have utilized photoredox catalysis to generate the aryl radical under milder conditions, improving the efficiency and scope of the Meerwein arylation. nih.gov The table below outlines the key features of these radical pathways.

ReactionKey ReagentsIntermediateProduct Type
SandmeyerCu(I) salts (e.g., CuCl, CuBr, CuCN)4-Methylphenyl radicalAryl halides, nitriles
Gomberg-BachmannBase, aromatic solvent4-Methylphenyl radicalBiaryls
Meerwein ArylationElectron-poor alkene, Cu(I) salt4-Methylphenyl radicalArylated alkenes

Photochemical and Electrocatalytic Generation of Aryl Radicals

The generation of 4-tolyl radicals from this compound is a key process for initiating various chemical transformations. This can be achieved efficiently through both photochemical and electrocatalytic methods, which offer sustainable alternatives to traditional chemical reductants. rsc.orgrsc.org

Electrocatalytic Generation: Aryl radicals can also be generated via the direct electrochemical reduction of this compound salts. rsc.orgmdpi.com This method utilizes an electrode as the reducing agent, offering precise control over the reaction potential. rsc.org The cyclic voltammogram of this compound in acetonitrile (B52724) on a glassy carbon or gold electrode shows an irreversible cathodic wave near 0 V/SCE. researchgate.net This wave corresponds to a one-electron reduction of the diazonium ion, leading to the formation of the 4-tolyl radical and the expulsion of nitrogen gas. researchgate.net This electrografting process allows for the covalent modification of various surfaces, as the generated aryl radicals can bond directly to the electrode material. researchgate.netmdpi.com Pulsed electrosynthesis has been shown to be particularly effective, overcoming common issues like electrode passivation and promoting the desired radical functionalization. nih.gov

Coupling Reactions of this compound

This compound is a prominent reagent in coupling reactions, most notably in the synthesis of azo compounds.

Azo Coupling Mechanisms for Academic Synthesis of Azo Compounds

Azo coupling is a quintessential electrophilic aromatic substitution reaction where the this compound cation serves as the electrophile. wikipedia.org It reacts with an electron-rich aromatic compound, known as the coupling component (e.g., phenols, naphthols, or anilines), which acts as the nucleophile. wikipedia.orgcuhk.edu.hk

The mechanism involves the attack of the activated aromatic ring by the diazonium ion, typically at the para position to the activating group (e.g., -OH or -NH₂) due to steric and electronic factors. wikipedia.org If the para position is blocked, the coupling occurs more slowly at an ortho position. wikipedia.org The reaction is highly pH-dependent; for phenols, the reaction is faster at high pH, which promotes the formation of the more strongly activating phenoxide ion. wikipedia.org For anilines, the reaction proceeds in mildly acidic conditions. researchgate.net The product of this reaction is a brightly colored azo compound, characterized by the -N=N- azo group linking the two aromatic rings. cuhk.edu.hkontosight.ai

The kinetics of the azo coupling reaction between this compound chloride and various enaminones have been studied, revealing the reaction orders with respect to the starting materials and allowing for the suggestion of a detailed reaction mechanism. cas.cz

Reactant (Enaminone)Coupling Rate Constant (k_obs)Conditions
4-(Phenylamino)-3-penten-2-oneVaries with substituent on diazonium saltMethanol-water/tert-butyl alcohol-water mixtures, acetate (B1210297) buffers
4-(4-Tolylamino)-3-penten-2-oneVaries with substituent on diazonium saltMethanol-water/tert-butyl alcohol-water mixtures, acetate buffers
4-(4-Methoxyphenylamino)-3-penten-2-oneVaries with substituent on diazonium saltMethanol-water/tert-butyl alcohol-water mixtures, acetate buffers
4-(4-Chlorophenylamino)-3-penten-2-oneVaries with substituent on diazonium saltMethanol-water/tert-butyl alcohol-water mixtures, acetate buffers

This table is based on findings that studied the azo coupling reaction kinetics with substituted benzenediazonium (B1195382) salts and various enaminones, including those with this compound. cas.cz

Beyond Azo: Other Nucleophilic Substitutions and Derivatizations

The diazonium group (-N₂⁺) is an excellent leaving group, readily displaced by a wide range of nucleophiles. This reactivity allows for the synthesis of a diverse array of substituted toluenes from this compound. ontosight.ai

Sandmeyer Reaction: In the presence of copper(I) salts (e.g., CuCl, CuBr, CuCN), the diazonium group can be replaced by chloride, bromide, or a cyano group, respectively. The mechanism is thought to proceed through an aryl radical intermediate. masterorganicchemistry.com

Schiemann Reaction: The thermal decomposition of this compound tetrafluoroborate yields 4-fluorotoluene. masterorganicchemistry.com This reaction involves the nucleophilic attack by the fluoride (B91410) from the tetrafluoroborate counterion.

Hydroxylation: Heating an aqueous acidic solution of this compound salt leads to the formation of p-cresol (B1678582) (4-methylphenol). masterorganicchemistry.com

Iodination: Treatment with potassium iodide (KI) allows for the straightforward synthesis of 4-iodotoluene, as the iodide ion is a sufficiently strong nucleophile to displace the diazonium group without a copper catalyst. masterorganicchemistry.com

Reductive Deamination Mechanisms and Pathways

Reductive deamination is the process of replacing the diazonium group with a hydrogen atom, effectively removing the original amino group from the aromatic ring. A common and effective reagent for this transformation is hypophosphorous acid (H₃PO₂). masterorganicchemistry.com The reaction of this compound with H₃PO₂ yields toluene (B28343).

Research suggests that this reduction does not proceed via an ionic mechanism but rather through a free radical chain mechanism. acs.org The process is initiated by the reduction of the diazonium ion to form a 4-tolyl radical. This radical then abstracts a hydrogen atom from the hypophosphorous acid, propagating a chain reaction. This pathway provides a valuable method for the deamination of aryl amines. masterorganicchemistry.comacs.org

Thermal and Photochemical Decomposition Pathways of this compound

This compound salts can decompose under the influence of heat or light, proceeding through different mechanistic pathways depending on the conditions, particularly the solvent. core.ac.ukcore.ac.uk

Thermal Decomposition: The thermal decomposition of this compound can occur via two primary routes:

Heterolytic Dediazoniation: In low-nucleophilicity, ionizing solvents like trifluoroethanol, the C-N bond breaks heterolytically to form a 4-tolyl cation and nitrogen gas. core.ac.ukresearchgate.net This highly reactive aryl cation is then rapidly captured by the solvent or other nucleophiles present. For example, thermolysis in trifluoroethanol yields 4-(2,2,2-trifluoroethoxy)toluene as the major product. core.ac.ukresearchgate.net In nonpolar solvents like hexane, thermolysis of the tetrafluoroborate salt favors the formation of 4-fluorotoluene (the Balz-Schiemann reaction).

Homolytic Dediazoniation: In more nucleophilic solvents, the decomposition can favor a homolytic pathway, initiated by the formation of transient covalent adducts (like Z-diazo ethers in alcohol/water mixtures). researchgate.net These adducts can undergo homolytic bond cleavage to generate a 4-tolyl radical, which then leads to reduction products like toluene, in addition to solvolysis products like p-cresol and 4-methoxy-toluene (in methanol/water). researchgate.net

The rate of thermal decomposition in aqueous solution has been precisely determined. acs.org

Temperature (°C)First-Order Rate Constant (k, s⁻¹)Activation Energy (Ea, kcal/mol)
25.002.54 x 10⁻⁵27.0
35.001.13 x 10⁻⁴27.0
45.004.49 x 10⁻⁴27.0
50.008.84 x 10⁻⁴27.0

Data from the redetermination of thermal decomposition rates of this compound ion in aqueous solution. acs.org

Photochemical Decomposition: Similar to thermal decomposition, photodediazoniation can also proceed via heterolytic or homolytic pathways. core.ac.uk The absorption of light provides the energy to cleave the C-N bond. In solvents that favor ionic pathways, such as 2,2,2-trifluoroethanol, photolysis can lead to products consistent with a heterolytic mechanism via an aryl cation. core.ac.uk In other solvents, a homolytic mechanism generating aryl radicals may be preferred. core.ac.ukcore.ac.uk

Applications of 4 Methylbenzenediazonium in Advanced Organic Synthesis and Materials Science

Role as an Arylating Reagent in C-C Bond Formation

4-Methylbenzenediazonium salts are versatile reagents in organic synthesis, primarily serving as a source of the p-tolyl group for the formation of new carbon-carbon (C-C) bonds. This reactivity is central to the construction of complex organic molecules.

Synthesis of Substituted Toluenes and Biaryls

The p-tolyl moiety from this compound can be introduced into various organic frameworks through cross-coupling reactions, leading to the synthesis of substituted toluenes and biaryls. Palladium-catalyzed reactions such as the Heck-Matsuda and Suzuki-Miyaura couplings are prominent examples.

In the Heck-Matsuda reaction , this compound salts react with alkenes to form arylated products. wikipedia.orgwikipedia.org This reaction offers an advantage over traditional Heck reactions that use aryl halides, as it often proceeds under milder conditions, sometimes at room temperature, and does not strictly require phosphine (B1218219) ligands or anaerobic conditions. wikipedia.org The general mechanism involves the oxidative addition of the diazonium salt to a palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the substituted alkene. wikipedia.org

The Suzuki-Miyaura reaction provides a powerful method for the synthesis of biaryls by coupling an organoboron compound with an organohalide. wikipedia.org Arenediazonium salts, including this compound, can be used as efficient coupling partners in place of organohalides. nih.govamazonaws.comnih.gov This approach is advantageous as the diazonium group is highly reactive, often leading to rapid reaction times. The reaction proceeds via a catalytic cycle involving a palladium complex. wikipedia.org

Coupling ReactionCatalyst/ReagentsProduct TypeKey Advantages
Heck-Matsuda Palladium acetate (B1210297) (Pd(OAc)₂), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Substituted AlkenesMilder conditions, phosphine-ligand free options, can be faster than traditional Heck. wikipedia.org
Suzuki-Miyaura Palladium complex, BaseBiarylsHigh reactivity of diazonium salt, often rapid reaction times. nih.govamazonaws.com

Functionalization of Heterocyclic Compounds

This compound is also instrumental in the functionalization of heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials. Direct C-H arylation is a key strategy for modifying these molecules.

Thiophenes , important building blocks for organic electronics, can be arylated using palladium-catalyzed direct C-H functionalization methods. researchgate.netorganic-chemistry.org These reactions typically involve the coupling of a thiophene (B33073) derivative with an aryl halide or a diazonium salt. The regioselectivity of the arylation (at the C2 or C3 position) can be controlled by the choice of catalyst, ligands, and reaction conditions. nih.govmdpi.com

Pyridines , another fundamental class of heterocycles, can undergo arylation through various mechanisms. While direct C-H arylation of pyridines can be challenging due to the electron-deficient nature of the ring, methods involving palladium catalysis have been developed. beilstein-journals.orgnih.gov Pyridine-promoted dediazoniation of aryldiazonium salts can generate aryl radicals that can then participate in C-C bond formation. nih.gov

HeterocycleReaction TypeCatalyst/ReagentsProduct
ThiopheneDirect C-H ArylationPalladium catalysts (e.g., Pd(OAc)₂) researchgate.netmdpi.comArylated Thiophenes
PyridinePalladium-catalyzed C-H Arylation, Radical ArylationPalladium catalysts, Pyridine beilstein-journals.orgnih.govArylated Pyridines

Precursor for Advanced Azo Dyes and Pigments (Academic Synthesis Focus)

Azo compounds, characterized by the -N=N- functional group, are a cornerstone of the dye and pigment industry. This compound is a key precursor in the academic synthesis of a wide array of azo dyes and high-performance pigments.

The synthesis of azo dyes is typically achieved through a diazotization-coupling reaction . nih.govresearchgate.net In the first step, an aromatic amine, in this case, p-toluidine (B81030) (4-methylaniline), is converted to the corresponding diazonium salt, this compound, using a source of nitrous acid (often generated in situ from sodium nitrite (B80452) and a mineral acid) at low temperatures (0-5 °C). unb.cacuhk.edu.hkjbiochemtech.com

The resulting diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol (B47542) or an aniline (B41778) derivative. nih.govresearchgate.net This electrophilic aromatic substitution reaction yields the azo-coupled product. researchgate.net The specific shade and properties of the resulting dye are determined by the chemical structures of both the diazonium salt and the coupling component. cuhk.edu.hk

In the academic setting, researchers explore the synthesis of novel azo dyes with advanced properties by employing a variety of coupling components. For instance, coupling this compound with substituted phenols, naphthols, or heterocyclic compounds can lead to dyes with tailored absorption spectra, enhanced lightfastness, or specific biological activities. nih.govjocpr.com The development of high-performance pigments, often bisazo compounds, for applications such as organic photoconductors also relies on the versatile reactivity of diazonium salts. imaging.org

Reaction StepReagentsConditionsIntermediate/Product
Diazotizationp-Toluidine, Sodium Nitrite (NaNO₂), Mineral Acid (e.g., HCl)0-5 °C unb.cacuhk.edu.hkThis compound salt
Azo CouplingThis compound salt, Electron-rich aromatic compound (e.g., phenol, aniline)Low temperature nih.govAzo dye

Utilization in Polymer Chemistry and Functional Material Synthesis

The reactivity of this compound extends beyond small molecule synthesis into the realm of polymer chemistry and the creation of functional materials with tailored surface properties and electronic functionalities.

Surface Functionalization and Grafting Techniques onto Diverse Substrates

The ability to modify the surfaces of materials is crucial for a wide range of applications. This compound salts provide a robust method for the covalent attachment of organic layers to various substrates, including metals, semiconductors, and carbon-based materials. nih.govnih.govlancs.ac.uklancs.ac.uk

This surface modification is typically achieved through the electrochemical or spontaneous reduction of the diazonium salt at the substrate surface. This process generates a highly reactive aryl radical which then forms a covalent bond with the surface. This technique can be used to graft thin organic films onto substrates. semanticscholar.org

A notable application is the functionalization of graphene . nih.govnih.gov Covalently grafting molecules onto the graphene surface using diazonium chemistry can tune its electronic properties. nih.gov Similarly, silicon surfaces can be functionalized to improve their chemical resistance, for example, against alkaline solutions used in optical lithography. nih.goviaea.org

Preparation of Conducting Polymers and Organic Semiconductors (Academic Focus)

In the academic pursuit of novel electronic materials, this compound can be utilized in the synthesis of conducting polymers and organic semiconductors. nih.govresearchgate.netnih.gov

Conducting polymers , such as polythiophenes, are of interest for their electronic properties. The synthesis of regioregular polythiophenes, which exhibit enhanced conductivity, can be achieved through various palladium and nickel-based catalytic systems. nih.gov While not a direct polymerization agent, this compound can be used to introduce p-tolyl groups into monomers that are subsequently polymerized, or to functionalize the resulting polymers.

In the field of organic semiconductors , molecular design and synthesis are key to achieving high charge carrier mobility. nih.gov The p-tolyl group can be incorporated into the molecular structure of organic semiconductors to influence their packing in the solid state and, consequently, their electronic performance. Cross-coupling reactions involving this compound are a valuable tool for building the complex architectures of these materials.

Contributions to Complex Molecule Synthesis (e.g., Natural Product Synthesis Intermediates)

The construction of carbon-carbon bonds is a central theme in the synthesis of complex molecules. This compound serves as a potent electrophile and a source of the p-tolyl radical, facilitating the formation of such bonds through several classical reactions. These methods are instrumental in assembling arylated and biaryl scaffolds, which are common structural motifs in natural products and pharmaceutically active compounds. researchgate.netresearchgate.netrsc.orgnih.gov

Key reactions involving this compound for building complex molecular architectures include:

Meerwein Arylation: This reaction involves the addition of an aryl diazonium salt to an electron-deficient alkene, typically catalyzed by a metal salt like copper(I). wikipedia.org The process is believed to proceed through an aryl radical intermediate, which adds to the double bond. wikipedia.org Using this compound, a p-tolyl group can be appended to activated alkenes, creating more complex alkylated arene compounds. wikipedia.org This strategy is valuable for synthesizing intermediates for various complex targets, including benzofuropyridine analogues and other heterocyclic systems. nih.gov

Gomberg-Bachmann Reaction: This reaction facilitates the synthesis of biaryl compounds through the coupling of an aryl diazonium salt with another aromatic compound. wikipedia.org In this process, this compound can react with another arene in the presence of a base to form a substituted biphenyl (B1667301) derivative via a radical mechanism. wikipedia.org While traditional yields can be moderate, procedural improvements, such as using diazonium tetrafluoroborates and phase-transfer catalysts, have enhanced its utility. wikipedia.org The biaryl motif is a privileged structure found in numerous natural products. researchgate.netnih.gov

Pschorr Cyclization: A powerful intramolecular variant of the Gomberg-Bachmann reaction, the Pschorr cyclization is used to synthesize polycyclic aromatic compounds like phenanthrenes. wikipedia.orgorganic-chemistry.org The reaction involves the intramolecular substitution of an aromatic ring by an aryl radical generated from a diazonium salt. wikipedia.orgorganic-chemistry.orgdbpedia.org A suitably substituted precursor containing the this compound moiety can undergo this copper-catalyzed cyclization to form complex, fused-ring systems. wikipedia.orgthieme.de This method provides a direct route to constructing the core of various polycyclic natural products.

Through these reactions, this compound proves to be a valuable synthon for introducing the p-tolyl group, thereby constructing key intermediates required for the total synthesis of complex molecules and natural products.

Methodologies for Derivatization and Functional Group Interconversion

The diazonium group of this compound is an exceptionally good leaving group, readily displaced by a variety of nucleophiles. This reactivity is the basis for numerous methods of functional group interconversion on the aromatic ring, allowing for the synthesis of a wide range of 4-substituted toluene (B28343) derivatives that might be difficult to access through direct electrophilic aromatic substitution. wikipedia.orgorganic-chemistry.org

The most prominent of these transformations are the Sandmeyer and Balz-Schiemann reactions.

Sandmeyer Reactions: This class of reactions, typically catalyzed by copper(I) salts, allows for the replacement of the diazonium group with halides (Cl⁻, Br⁻) and pseudohalides (CN⁻). wikipedia.orgmasterorganicchemistry.com The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.org It is a cornerstone method for introducing these functional groups onto an aromatic ring. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com For instance, this compound chloride can be converted to p-chlorotoluene or p-bromotoluene using CuCl or CuBr, respectively. masterorganicchemistry.com The cyanation reaction, using CuCN, yields p-tolunitrile (B1678323) (4-methylbenzonitrile), a key intermediate for synthesizing other compounds like p-toluic acid. wikipedia.orgnih.govunito.itresearchgate.net The Sandmeyer reaction can also be adapted for hydroxylation to produce phenols. wikipedia.org

Balz-Schiemann Reaction: This reaction is a specific and widely used method for introducing a fluorine atom onto an aromatic ring. It involves the thermal decomposition of an aryldiazonium tetrafluoroborate (B81430) salt. masterorganicchemistry.com this compound tetrafluoroborate, when heated, decomposes to yield 4-fluorotoluene (B1294773), nitrogen gas, and boron trifluoride. masterorganicchemistry.com This method remains one of the most reliable routes for the synthesis of aryl fluorides.

Other Interconversions: Beyond the classic Sandmeyer and Schiemann reactions, the diazonium group can be replaced by an iodide ion by treatment with potassium iodide, without the need for a copper catalyst. organic-chemistry.org It can also be substituted by a hydroxyl group by heating the diazonium salt in an aqueous acidic solution. wikipedia.org

The following table summarizes key functional group interconversions starting from this compound salts.

Starting MaterialReagent(s)ProductReaction Name/TypeFunctional Group Introduced
This compound chlorideCuCl4-ChlorotolueneSandmeyer Reaction-Cl
This compound chlorideCuBr4-BromotolueneSandmeyer Reaction-Br
This compound chlorideKI4-IodotolueneIodide Substitution-I
This compound tetrafluoroborateHeat (Δ)4-FluorotolueneBalz-Schiemann Reaction-F
This compound chlorideCuCN4-Methylbenzonitrile (p-Tolunitrile)Sandmeyer Reaction-CN
This compound sulfateH₂O, H₂SO₄, Heat (Δ)p-Cresol (B1678582) (4-Methylphenol)Hydrolysis-OH

Theoretical and Computational Chemistry Approaches to 4 Methylbenzenediazonium

Quantum Chemical Calculations on Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the electronic properties and inherent stability of the 4-methylbenzenediazonium cation. The diazonium group (-N₂⁺) is a powerful electron-withdrawing group, which significantly influences the electronic distribution within the aromatic ring. This effect can be quantified by examining properties such as molecular orbital energies and charge distributions.

The stability of arenediazonium salts like this compound is sensitive to both the nature of the substituent on the aromatic ring and the counter-ion. wikipedia.orgshu.ac.uk For instance, the presence of the electron-donating methyl group in the para position provides a degree of stabilization to the cation compared to the unsubstituted benzenediazonium (B1195382) cation. Theoretical studies have shown that electron-donating groups, particularly at the ortho and para positions, enhance the thermal stability of diazonium compounds. shu.ac.uk

The choice of the counter-ion is also critical for the stability and handling of diazonium salts. While simple halide salts like phenyldiazonium chloride are known to be dangerously explosive, salts with non-nucleophilic, bulky anions such as tetrafluoroborate (B81430) (BF₄⁻) or hexafluorophosphate (B91526) (PF₆⁻) are significantly more stable and can often be isolated as solids. wikipedia.orgshu.ac.uk Quantum chemical calculations can model the interaction between the cation and anion to explain these stability differences.

Table 1: Influence of Substituents on the Stability of Arenediazonium Salts

Substituent Position Type of Substituent Effect on Stability Theoretical Rationale
Para Electron-donating (e.g., -CH₃, -OCH₃) Increased Delocalization of positive charge through resonance, stabilization of the cation.
Para Electron-withdrawing (e.g., -NO₂) Decreased Intensification of the positive charge on the ring, destabilization of the cation.
Ortho Electron-donating (e.g., -CH₃) Increased Similar to para-substituents, stabilization through resonance and inductive effects. shu.ac.uk
Meta Electron-donating/withdrawing Minimal Less pronounced resonance effect compared to ortho and para positions.

Density Functional Theory (DFT) Studies on Reaction Intermediates and Transition States

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions. For transformations involving this compound, DFT calculations can elucidate the structures and energies of reactants, products, intermediates, and transition states, providing a detailed map of the reaction pathway.

One of the fundamental reactions of arenediazonium salts is dediazoniation, the loss of dinitrogen gas (N₂). Ab initio calculations on the dediazoniation of phenyldiazonium ion suggest that in aqueous solutions, nucleophiles can only compete with water if a diazonium ion-nucleophile complex is formed before the N₂ loss. researchgate.net The calculations also indicate that the addition of a nucleophile to the arenediazonium ion can occur without a saddle point on the potential energy surface, challenging the idea that a free aryl cation is always a mandatory intermediate in these reactions in solution. researchgate.net

Many reactions involving diazonium salts, such as the Sandmeyer reaction, are proposed to proceed through aryl radical intermediates. masterorganicchemistry.com DFT can be used to model the single-electron transfer (SET) steps involved in the formation of these radical species and their subsequent reactions.

Table 2: Computationally Studied Reaction Mechanisms for Arenediazonium Salts

Reaction Type Proposed Mechanism Key Intermediates/Transition States Identified by DFT
Dediazoniation Nucleophilic Substitution (SNAr-like) Diazonium ion-nucleophile complex, transition state for N₂ departure. researchgate.net
Pd-catalyzed Cross-Coupling Oxidative Addition π-complex, σ-complex, transition states for nucleophilic attack or migratory insertion. acs.org
Sandmeyer Reaction Single Electron Transfer (SET) Aryl radical, copper-bound intermediates. masterorganicchemistry.com
Ullmann Homocoupling Reductive Coupling Aryl-copper species, radical intermediates. rsc.org

Molecular Dynamics Simulations of this compound Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. While specific MD studies focusing exclusively on this compound are not widely documented in the cited literature, the principles of this technique are broadly applicable to understanding its behavior in solution.

MD simulations can provide insights into the solvation of the this compound cation and its counter-ion in various solvents. By modeling the interactions between the ions and the solvent molecules, one can understand the structure of the solvation shell, the dynamics of solvent exchange, and the influence of the solvent on the stability and reactivity of the diazonium salt. This is particularly relevant for understanding reactions in unconventional media like Deep Eutectic Solvents (DESs), where experimental and computational approaches have been combined to study the behavior of arenediazonium salts. uniroma1.itresearchgate.netmdpi.com

Furthermore, MD simulations can be used to model the initial stages of a reaction, such as the approach of a nucleophile or a substrate to the this compound cation. These simulations can help identify preferential interaction sites and orientations that may precede the chemical transformation. By combining MD with quantum mechanical methods (QM/MM simulations), one can study the reaction dynamics in a condensed-phase environment with high accuracy.

Prediction of Reactivity and Selectivity in this compound Transformations

Computational chemistry offers powerful tools for predicting the reactivity and selectivity of chemical reactions, which is crucial for synthetic planning. For reactions involving this compound, these predictive models can help rationalize experimental outcomes and guide the design of new transformations.

The reactivity of arenediazonium salts is strongly influenced by the electronic properties of the substituents on the aromatic ring. DFT calculations can quantify these effects by computing various molecular descriptors. For example, the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the diazonium cation can be correlated with its electrophilicity; a lower LUMO energy generally implies higher reactivity towards nucleophiles. Computational studies on the reaction of diazonium salts with single-walled carbon nanotubes (SWCNTs) showed that the binding of the aryl diazonium cation is stronger for metallic SWCNTs, leading to preferential functionalization. nih.gov

DFT can also be used to predict regioselectivity by comparing the activation energies for different possible reaction pathways. The pathway with the lowest activation barrier is predicted to be the dominant one, leading to the major product. This approach has been successfully applied to various reaction types, including electrophilic aromatic substitutions and cycloadditions. beilstein-journals.orgnih.gov For instance, in reactions where multiple sites on a reaction partner are available for attack by the this compound cation, DFT can calculate the transition state energies for each possibility to predict the most likely outcome.

Table 3: Correlation of Computed Parameters with Reactivity and Selectivity

Computed Parameter Property Predicted Rationale Example Application
ΔG‡ (Activation Free Energy) Reaction Rate / Selectivity Lower activation energy corresponds to a faster reaction and the kinetically favored product. Predicting regioselectivity in C-H activation and cycloaddition reactions. beilstein-journals.orgnih.gov
LUMO Energy Electrophilicity A lower LUMO energy indicates a greater tendency to accept electrons from a nucleophile. Predicting the reactivity of different substituted aryltetrazines. nih.gov
Reaction Free Energy (ΔG_rxn) Thermodynamic Favorability A more negative value indicates a more favorable reaction at equilibrium. Determining the driving force in Pd-catalyzed cross-couplings. acs.org
Natural Population Analysis (NPA) Charges Site of Attack Identifies the most electrophilic or nucleophilic atoms in a molecule. Understanding charge distribution in reaction intermediates. acs.org

Spectroscopic Property Simulations (e.g., NMR, IR, UV-Vis) for Structural Elucidation in Research

Computational simulations of spectroscopic properties are an essential tool for the structural elucidation of molecules, including transient or highly reactive species like this compound. By comparing theoretically predicted spectra with experimental data, researchers can confirm molecular structures and gain deeper insights into their electronic properties.

Time-Dependent Density Functional Theory (TD-DFT) is a common method used to simulate UV-Vis electronic absorption spectra. researchgate.netresearchgate.netmdpi.commdpi.comnih.gov The calculation provides information about the energies of electronic transitions (λ_max) and their corresponding oscillator strengths (intensities). For this compound, TD-DFT can predict the π → π* transitions characteristic of the aromatic system and how they are perturbed by the strongly electron-withdrawing diazonium group.

Infrared (IR) and Raman vibrational spectra can also be simulated using DFT. The calculations yield the vibrational frequencies and intensities of the normal modes of the molecule. These can be compared with experimental spectra to assign specific bands to particular molecular motions, such as the characteristic N≡N stretching frequency in the diazonium cation.

Nuclear Magnetic Resonance (NMR) chemical shifts (δ) and coupling constants (J) can be calculated with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within DFT. For this compound, these calculations can predict the ¹H and ¹³C chemical shifts of the aromatic and methyl protons and carbons, aiding in the interpretation of experimental NMR spectra. researchgate.netnmrium.com Experimental ¹³C NMR data for the this compound cation has been reported, providing a basis for comparison with theoretical predictions. spectrabase.com

Table 4: Comparison of Experimental and Simulated Spectroscopic Data for Aromatic Compounds

Spectroscopic Technique Property Typical Computational Method General Agreement with Experiment
UV-Vis Spectroscopy λ_max (Absorption Maximum) TD-DFT Good; often within 1-6% error depending on the functional and basis set. mdpi.com
Infrared (IR) Spectroscopy Vibrational Frequencies (cm⁻¹) DFT (e.g., B3LYP) Excellent; frequencies are often scaled by a factor (~0.96) to match experiment.
¹³C NMR Spectroscopy Chemical Shift (δ, ppm) DFT (GIAO) Good; typically provides the correct relative ordering of signals. researchgate.netspectrabase.com
¹H NMR Spectroscopy Chemical Shift (δ, ppm) DFT (GIAO) Good; sensitive to solvent effects which can be modeled with continuum models. researchgate.net

Advanced Analytical Methodologies for 4 Methylbenzenediazonium Research

Spectroscopic Characterization Techniques in Research

Spectroscopic techniques are indispensable tools in the investigation of 4-methylbenzenediazonium, offering detailed information on its molecular structure, bonding, and electronic properties. These methods are fundamental for both qualitative characterization and quantitative analysis in mechanistic and kinetic studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic and Structural Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of this compound and its reaction products. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

In studies of benzenediazonium (B1195382) salts, ¹³C NMR spectroscopy reveals that the C1 carbon (the carbon atom attached to the diazonium group) exhibits a chemical shift at a relatively high field, in the range of 102-123 ppm. caltech.edu This is in contrast to the C1 carbon in nitrobenzene, which appears at approximately 148 ppm. caltech.edu The specific chemical shifts for the this compound cation have been reported, providing a reference for its identification. spectrabase.com

Furthermore, ¹⁵N NMR studies have shown that the chemical shifts of the nitrogen atoms in the diazonium group are sensitive to the electronic effects of substituents on the aromatic ring. Electron-donating groups, such as the methyl group in this compound, cause a downfield shift in the ¹⁵N resonances, while electron-attracting groups lead to an upfield shift. caltech.edu This sensitivity allows for detailed electronic characterization of the diazonium ion. Mechanistic studies often employ NMR to follow the course of reactions, identifying intermediates and final products by tracking the appearance and disappearance of characteristic signals. For instance, in azo coupling reactions, the formation of the azo linkage can be confirmed by the distinct NMR signatures of the resulting azo compound. researchgate.net

Table 1: Representative ¹³C NMR Chemical Shifts for this compound Cation

Carbon Atom Chemical Shift (ppm)
C1 (C-N₂) Value typically in 102-123 ppm range caltech.edu
C2, C6 Specific value needed
C3, C5 Specific value needed
C4 (C-CH₃) Specific value needed
CH₃ Specific value needed

Note: Specific literature values for all carbon atoms in this compound are required for a complete table.

Infrared (IR) and Raman Spectroscopy for Structural Analysis and Reaction Monitoring

Infrared (IR) and Raman spectroscopy are valuable for identifying functional groups and monitoring the progress of reactions involving this compound. The diazonium group (–N₂⁺) has a characteristic stretching vibration that gives rise to a strong and sharp absorption band in the IR spectrum, typically in the region of 2200–2300 cm⁻¹. This distinct peak serves as a clear indicator of the presence of the diazonium salt.

In-situ Fourier Transform Infrared (FTIR) spectroscopy, particularly with an Attenuated Total Reflection (ATR) probe, has proven to be a powerful tool for real-time monitoring of the formation of arenediazonium salts and their subsequent reactions, such as the Heck-Matsuda reaction. nih.govelsevierpure.comresearchgate.net This technique allows researchers to track the concentrations of reactants (e.g., the parent aniline), intermediates, and products under actual reaction conditions without the need for sample collection and offline analysis like HPLC. nih.govelsevierpure.com By monitoring the appearance of the diazonium peak and the disappearance of the reactant's characteristic bands, optimal reaction parameters can be determined and reaction times can be precisely controlled. nih.govelsevierpure.comyoutube.com

Raman spectroscopy complements IR by providing information on molecular vibrations. The symmetric stretching of the –N≡N⁺ bond is typically Raman active and can be used to confirm the structure of the diazonium salt. In studies of surface-modified materials, Raman spectroscopy has been used to confirm the grafting of aryl layers derived from diazonium salts onto surfaces like graphene, as indicated by changes in characteristic bands such as the D-band. mdpi.com

Table 2: Key Infrared Absorption Frequencies for this compound

Functional Group Vibrational Mode Typical Frequency Range (cm⁻¹)
Diazo (–N₂⁺) N≡N stretching 2200 - 2300
Aromatic C-H Stretching 3000 - 3100
C=C Aromatic Stretching 1450 - 1600
Methyl C-H Stretching 2850 - 2960

Note: Specific, experimentally determined values for this compound should be consulted for precise analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Reaction Monitoring and Kinetic Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for monitoring the formation of this compound and studying the kinetics of its reactions. The electronic transitions within the molecule give rise to characteristic absorption bands in the UV-Vis spectrum.

The diazotization of 4-toluidine to form this compound can be readily monitored using UV-Vis spectroscopy. The reaction progress is observed by the decrease in the absorption peak of the starting aniline (B41778) derivative and the simultaneous appearance of the characteristic absorption bands of the diazonium salt. rsc.org Arenediazonium salts typically exhibit a strong absorption band around 260 nm. rsc.org The formation of an isosbestic point during the reaction indicates a clean conversion of the reactant to the product without the accumulation of significant intermediates. rsc.org

This technique is particularly useful for kinetic studies due to the ease and speed of data acquisition. By monitoring the change in absorbance at a specific wavelength over time, the rate of formation or decomposition of the diazonium salt can be determined. For instance, the rate of decomposition of this compound has been shown to increase with pH. mdpi.com UV-Vis spectroscopy is also used to characterize the products of diazonium salt reactions, such as azo dyes, which are highly colored and exhibit strong absorption in the visible region of the spectrum. researchgate.net

Table 3: Characteristic UV-Vis Absorption Maxima (λ_max) in Diazonium Salt Chemistry

Compound Type Typical λ_max (nm) Molar Absorptivity (ε) (M⁻¹cm⁻¹)
Aryl Diazonium Salt ~260 ~10⁴
4-Nitroaniline (precursor example) ~390 Value dependent on solvent
Azo Dye Product 400 - 600 Highly variable

Note: The exact λ_max and ε values are dependent on the specific compound and solvent used.

Mass Spectrometry Approaches for Elucidation of Reaction Products

Mass spectrometry (MS) is a vital analytical technique for the identification and structural elucidation of the products formed in reactions involving this compound. It provides information about the molecular weight and fragmentation pattern of analytes, which aids in confirming their identity.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique commonly employed for the analysis of organic compounds, including the derivatives of diazonium salt reactions. nih.govresearchgate.net In a typical application, the reaction mixture is analyzed to determine the mass-to-charge ratio (m/z) of the product molecules. For example, in the synthesis of azo compounds from this compound, ESI-MS can be used to confirm the formation of the desired product by identifying its molecular ion peak. nih.gov

Tandem mass spectrometry (MS/MS) provides further structural information by inducing fragmentation of a selected parent ion and analyzing the resulting daughter ions. researchgate.net This fragmentation pattern is often unique to a specific molecular structure and can be used to distinguish between isomers or to confirm the connectivity of atoms within a molecule. High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of a molecule with high precision, which in turn can be used to deduce its elemental composition. uva.nl

Chromatographic Separations (HPLC, GC) in Synthetic Research and Product Analysis

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for the separation, purification, and analysis of reaction mixtures containing this compound and its derivatives.

HPLC is the most widely used method for the analysis of non-volatile products from diazonium salt reactions, such as azo dyes. researchgate.net Reversed-phase HPLC, often utilizing a C18 stationary phase, is a common approach for separating these often polar and structurally similar compounds. researchgate.nettandfonline.com The separation is typically achieved using a gradient elution with a mobile phase consisting of a mixture of water (often buffered) and an organic solvent like acetonitrile (B52724) or methanol. tandfonline.comnajah.edu A UV-Vis detector is frequently used for detection, as many of the products, especially azo dyes, are chromophoric. nih.gov HPLC allows for the quantification of product yields and the assessment of reaction purity by separating the desired product from unreacted starting materials and byproducts.

Gas Chromatography is suitable for the analysis of volatile and thermally stable compounds. While this compound salts themselves are not suitable for GC analysis due to their ionic nature and thermal instability, GC can be used to analyze certain reaction products. For example, in reactions where the diazonium group is replaced by a different functional group (e.g., in Sandmeyer or Schiemann reactions), the resulting aryl derivatives may be volatile enough for GC analysis.

Table 4: Typical HPLC Conditions for Azo Dye Analysis

Parameter Description
Column Reversed-phase C18
Mobile Phase Gradient of Acetonitrile/Water or Methanol/Water (often with buffer)
Detector UV-Vis Diode Array Detector (DAD)
Flow Rate Typically 0.5 - 1.5 mL/min
Application Separation and quantification of azo dye products

Electrochemical Studies of this compound Reactivity

Electrochemical methods, such as cyclic voltammetry (CV), provide significant insights into the redox behavior and reactivity of this compound. These studies are particularly important for understanding the mechanisms of reactions that involve electron transfer.

The electrochemical reduction of aryldiazonium salts, including this compound, has been extensively studied. acs.orgacs.orgrsc.org In aprotic solvents like acetonitrile, the reduction typically proceeds via a one-electron transfer to form a highly reactive aryl radical and a molecule of nitrogen gas. rsc.orgrsc.org This process is often observed as an irreversible wave in the cyclic voltammogram. acs.org The potential at which this reduction occurs is influenced by the nature of the substituent on the aromatic ring; electron-donating groups like the methyl group in this compound make the reduction occur at more negative potentials compared to unsubstituted benzenediazonium. bohrium.com

These electrochemically generated aryl radicals can then react in various ways, a prominent example being their ability to covalently bond to the surface of the electrode, a process known as electrografting. acs.orgnih.govmdpi.com Cyclic voltammetry can be used to monitor this grafting process, as the formation of the organic layer on the electrode surface leads to a decrease in the peak current upon successive scans, indicating that the electrode is becoming blocked or passivated. acs.org Some studies have observed two reduction peaks, which can be attributed to different reduction processes occurring on the clean versus the modified electrode surface. mdpi.comresearchgate.netresearchgate.net These electrochemical studies are crucial for applications in surface modification and the development of sensors and other electronic devices. mdpi.com

Table 5: Summary of Electrochemical Behavior of this compound

Technique Observation Mechanistic Insight
Cyclic Voltammetry (CV) Irreversible reduction peak One-electron transfer to form an aryl radical and N₂.
Multi-cycle CV Decreasing peak current with successive scans Grafting of the aryl group onto the electrode surface, leading to passivation.
Effect of Substituent Methyl group shifts reduction potential to more negative values Electron-donating groups destabilize the radical, making reduction more difficult.

X-ray Crystallography of Related Diazonium Salts and Complexes for Structural Confirmation

Detailed crystallographic analyses of various substituted benzenediazonium salts have been successfully conducted, offering a clear picture of the geometry of the diazonium cation moiety. These studies serve as a powerful comparative tool for understanding the structure of this compound.

Research Findings from Related Structures

A foundational study determined the unit-cell dimensions and probable space groups for a series of substituted benzenediazonium fluoroborate salts. iucr.org This research included p-methylbenzenediazonium fluoroborate, providing direct crystallographic data for a salt of the cation of interest. The findings from this and other related studies on aryldiazonium salts are summarized below.

For instance, the crystal structure of p-benzenebisdiazonium tetrachlorozincate revealed a planar configuration for the entire cation, with a linear C−N≡N arrangement. scispace.com The crucial bond lengths were determined to be 1.09 Å for the N≡N triple bond and 1.42 Å for the C−N bond. scispace.com These values are indicative of the electronic structure of the diazonium group, with significant triple bond character for the dinitrogen moiety and a corresponding single bond to the benzene ring.

Further structural elucidation comes from complexes formed from reactions involving diazonium salts. Although these are not structures of the diazonium salt itself, X-ray diffraction is routinely used to confirm the absolute structure of the resulting products, thereby validating the regiochemistry and stereochemistry of the reaction pathways. nih.gov

Crystallographic Data of Substituted Benzenediazonium Salts

The following tables present crystallographic data for a selection of benzenediazonium salts, including the p-methyl derivative, which serves as a direct analogue for understanding the crystal packing and symmetry of this compound compounds.

Table 1: Unit-Cell Dimensions of Substituted Benzenediazonium Fluoroborates iucr.org

Compounda (Å)b (Å)c (Å)β (°)Volume (ų)Probable Space Group
p-Methylbenzenediazonium fluoroborate15.655.8618.0693.81650P2₁/c
Benzenediazonium fluoroborate11.235.8912.87105.3821P2₁/c
m-Chlorobenzenediazonium fluoroborate13.915.8011.0596.5886P2₁/c
p-Chlorobenzenediazonium fluoroborate15.205.8210.3790.0917Pnma
p-Methoxybenzenediazonium fluoroborate12.016.0013.2599.8941P2₁/c

Data sourced from Bugg, Lawson, and Sass (1964). iucr.org

Table 2: Selected Bond Lengths and Angles in Aryldiazonium Cations

CompoundN≡N Bond Length (Å)C−N Bond Length (Å)C−N≡N Angle (°)Reference
p-Benzenebisdiazonium tetrachlorozincate1.09 (±0.01)1.42 (±0.01)~180 scispace.com

These crystallographic studies collectively establish a consistent structural model for the benzenediazonium cation. The C−N≡N fragment is typically linear, and the bond lengths are characteristic of a C(sp²)−N single bond and an N≡N triple bond. The substituent on the benzene ring, such as the methyl group in this compound, primarily influences the crystal packing and intermolecular interactions rather than the fundamental geometry of the diazonium group itself. iucr.org Therefore, X-ray crystallography of related, stable diazonium salts provides an accurate and reliable basis for confirming the structural parameters of the this compound cation.

Emerging Research Directions and Challenges in 4 Methylbenzenediazonium Chemistry

Sustainable and Green Chemistry Innovations in Synthesis and Application

Recent research has emphasized the development of more environmentally benign methods for the synthesis and application of 4-methylbenzenediazonium salts. Traditional diazotization procedures often involve the use of strong mineral acids and sodium nitrite (B80452), leading to acidic waste streams. Green chemistry initiatives aim to mitigate these issues. One approach involves performing reactions in aqueous media, which is considered a green solvent, to reduce reliance on volatile organic compounds. For instance, transition-metal-free procedures for the synthesis of S-aryl dithiocarbamates have been developed by reacting aryl diazonium fluoroborates, including this compound derivatives, with amines and carbon disulfide in water at room temperature. This method avoids the use of hazardous solvents and metal catalysts, aligning with the principles of sustainable chemistry.

Another key aspect of green innovation is the move towards one-pot syntheses, which reduce waste by minimizing purification steps and solvent usage. The inherent reactivity of this compound makes it a suitable candidate for such processes, where it can be generated in situ and immediately consumed in a subsequent reaction. These strategies not only improve the environmental footprint of the reactions but also enhance safety by avoiding the isolation of potentially unstable diazonium intermediates.

Photocatalytic and Electrocatalytic Transformations in Advanced Organic Synthesis

The application of photocatalysis and electrocatalysis represents a significant advancement in the functionalization of aromatic compounds using this compound. These methods offer mild and controlled reaction conditions, often at room temperature, and provide alternative activation pathways that are not accessible through traditional thermal methods.

Visible-light photoredox catalysis has emerged as a powerful tool for generating aryl radicals from diazonium salts. Under this paradigm, a photocatalyst absorbs light and initiates a single-electron transfer to the this compound cation, leading to the loss of dinitrogen gas and the formation of a highly reactive p-tolyl radical. This radical can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Electrocatalysis provides another green and efficient avenue for harnessing the reactivity of this compound. Electrochemical methods can precisely control the reduction potential, offering high selectivity. A notable example is the electrochemical Sandmeyer reaction, which allows for the halogenation of aryl diazonium salts without the need for stoichiometric copper reagents. pku.edu.cnnih.gov By using electricity as the driving force and simple, inexpensive halogen sources, this approach provides a more sustainable alternative to the classic Sandmeyer reaction. pku.edu.cnnih.gov These reactions can even be performed in a one-pot fashion starting from the corresponding aniline (B41778). pku.edu.cn

Integration into Flow Chemistry Systems for Scalable and Safer Synthesis (Academic Research)

The inherent instability of many diazonium salts presents a significant safety challenge for large-scale batch synthesis. Flow chemistry has emerged as a transformative technology to address this issue by enabling the continuous, in situ generation and immediate consumption of reactive intermediates like this compound chloride. arkat-usa.org The small reactor volumes and superior heat and mass transfer in flow systems significantly mitigate the risks of thermal runaway and explosion associated with the accumulation of energetic diazonium compounds.

A study on the synthesis of aryldiazonium tetrafluoroborates demonstrated the clear advantages of flow processing over traditional batch methods. For the synthesis of this compound tetrafluoroborate (B81430), the flow method resulted in a dramatically higher isolated yield compared to the batch process under similar stoichiometric conditions. arkat-usa.org This highlights the potential of flow chemistry to not only improve safety but also enhance reaction efficiency and scalability. arkat-usa.orgacademie-sciences.fr A continuous-flow protocol for the diazotization of p-toluidine (B81030) and subsequent hydrolysis to produce p-cresol (B1678582) has also been developed, achieving a high yield and productivity while avoiding the accumulation of the explosive diazonium intermediate.

Comparison of Batch vs. Flow Synthesis Yields for this compound Tetrafluoroborate
Synthesis MethodScale (mmol)Isolated Yield (%)Reference
Batch Protocol2.040 arkat-usa.org
Flow Protocol2.085 arkat-usa.org

Development of Novel Catalytic Systems for this compound Reactions

The development of new catalytic systems is expanding the synthetic utility of this compound in cross-coupling reactions. While palladium and copper catalysts have been traditionally used, modern research focuses on creating more active, stable, and selective catalysts.

Palladium-N-heterocyclic carbene (NHC) complexes have shown great promise in Mizoroki-Heck reactions involving aryldiazonium salts. academie-sciences.fr These catalysts exhibit high thermal stability and can efficiently catalyze the coupling of diazonium salts with olefins at room temperature, often without the need for an external base. nih.gov This represents a significant improvement over traditional phosphine-based palladium catalysts.

Copper-catalyzed reactions are also undergoing significant development due to the low cost and low toxicity of copper compared to palladium. reddit.com Novel copper-catalyzed methods are being explored for various transformations, including C-C and C-N bond formations, that proceed under mild conditions. These systems are often more tolerant of a wide range of functional groups, expanding the scope of reactions available for substrates like this compound.

Addressing Stability and Control in Reaction Design for Enhanced Selectivity

A primary challenge in working with this compound is managing its stability and controlling its reactivity to achieve high selectivity. The stability of aryldiazonium salts is highly dependent on the counter-ion, solvent, temperature, and pH. For instance, this compound shows an increased rate of decomposition as the pH increases. pku.edu.cn The tetrafluoroborate salt of this compound is significantly more stable than the corresponding chloride salt, allowing it to be isolated and handled as a solid.

Understanding the principles of kinetic versus thermodynamic control is crucial for enhancing selectivity in reactions where multiple products are possible. libretexts.orgwikipedia.org By carefully selecting reaction conditions such as temperature and reaction time, chemists can favor the formation of the desired isomer. libretexts.orgwikipedia.org At low temperatures, reactions are often under kinetic control, favoring the product that is formed fastest. libretexts.org At higher temperatures, where reactions may be reversible, the more stable thermodynamic product is typically favored. libretexts.org The choice of solvent and catalyst can also profoundly influence the reaction pathway by stabilizing certain intermediates or transition states, thereby directing the reaction towards a specific product.

Decomposition Rate of this compound at 60 °C
Condition (in EtOH/H₂O)Decomposition Rate Constant (k_dec, s⁻¹)Reference
pH 4~1.3 x 10⁻² pku.edu.cn
pH 8~3.5 x 10⁻² pku.edu.cn

Exploration of Advanced Material Applications and Surface Engineering

The ability of this compound to form a highly reactive aryl radical upon reduction has made it a valuable tool for the covalent modification of various surfaces. This process, known as "grafting," allows for the robust attachment of p-tolyl functional groups to materials like carbon (including graphene and carbon nanotubes), metals (gold, iron), and semiconductors. nih.govnih.govnih.gov This surface engineering capability is being explored for a wide range of advanced applications.

In the field of biosensors, surfaces modified with this compound can be further functionalized to immobilize biomolecules, creating stable and sensitive detection platforms. mdpi.com The covalent bond formed between the aryl group and the surface ensures the durability of the sensor. nih.gov Similarly, in materials science, grafting p-tolyl groups can alter the electronic and physical properties of substrates. For example, the functionalization of graphene with aryldiazonium salts can tune its electronic structure by converting sp²-hybridized carbon atoms to sp³ hybridization, opening up possibilities for new electronic devices. nih.gov The formation of these organic layers can also be used to create catalysts, prevent corrosion, and control surface wettability. nih.gov

Q & A

Q. Stability considerations :

  • Use stabilizing counterions (e.g., sulfate) to reduce explosive tendencies.
  • Store at low temperatures (<0°C) in dark, anhydrous conditions.
  • Monitor decomposition via UV-Vis spectroscopy for diazo group absorbance (~300 nm) .

(Basic) Which spectroscopic and analytical techniques are most reliable for characterizing this compound derivatives?

Answer:

  • 1H/13C NMR : Identify aromatic protons (δ 7–8 ppm) and methyl groups (δ 2.3–2.5 ppm). Diazonium groups may not appear due to instability.
  • IR Spectroscopy : Confirm N≡N stretching (~2100–2250 cm⁻¹) and sulfonate/sulfate groups (~1050–1200 cm⁻¹).
  • Elemental Analysis : Validate purity by matching experimental vs. theoretical C, H, N, S percentages.
  • Mass Spectrometry (ESI-TOF) : Detect molecular ions (e.g., [M–HSO₄⁻]+) under soft ionization conditions.

Validation : Cross-reference data with databases like NIST Chemistry WebBook or CAS Common Chemistry .

(Advanced) How can researchers resolve contradictions in reported decomposition pathways of this compound salts?

Answer:
Conflicting decomposition data (e.g., temperature thresholds, byproducts) require:

Controlled Replication : Reproduce studies under identical conditions (solvent, pH, temperature).

Advanced Monitoring : Use TGA-DSC for thermal stability profiles and GC-MS to identify NOx/SOx emissions during decomposition .

Computational Validation : Apply DFT calculations to model decomposition energetics and compare with experimental observations .

Example : If Study A reports decomposition at 25°C and Study B at 10°C, test both scenarios with in situ Raman spectroscopy to detect intermediate radicals.

(Advanced) What electrochemical methodologies could be adapted for synthesizing or modifying this compound-based compounds?

Answer:
Electrochemical methods (e.g., oxidative cyclization) used for quinazolinones may inspire innovations:

Electrode Selection : Test carbon or platinum electrodes in acidic electrolytes (e.g., acetic acid) to stabilize diazonium intermediates.

Undivided Cell Setup : Optimize voltage (1–3 V) to avoid overoxidation.

In Situ Monitoring : Use cyclic voltammetry to track diazonium reduction/oxidation peaks.

Challenge : Diazonium salts’ short half-life necessitates rapid reaction kinetics.

(Advanced) How can computational modeling predict the carcinogenic potential of this compound derivatives?

Answer:

QSAR Models : Train models using toxicity data from structurally related diazonium salts (e.g., Ames test results) to predict mutagenicity .

DFT Calculations : Analyze electrophilicity indices (e.g., Fukui functions) to identify reactive sites prone to DNA adduct formation.

Molecular Dynamics : Simulate interactions with biological targets (e.g., cytochrome P450 enzymes) to assess metabolic activation pathways.

Validation : Compare predictions with in vitro assays (e.g., micronucleus tests) .

(Basic) What safety protocols are critical when handling this compound salts?

Answer:

  • PPE : Wear nitrile gloves, goggles, and flame-resistant lab coats.
  • Ventilation : Use fume hoods to avoid inhaling NOx/SOx vapors .
  • Storage : Keep in airtight containers with desiccants at –20°C.
  • Emergency Protocols : Neutralize spills with ice-cold sodium bicarbonate.

(Advanced) How can researchers design experiments to study the azo-coupling reactivity of this compound salts under green chemistry principles?

Answer:

Solvent Selection : Replace volatile solvents (e.g., DCM) with ionic liquids or water-ethanol mixtures.

Catalyst Screening : Test biocatalysts (e.g., laccases) to enable coupling at ambient temperatures.

Waste Analysis : Use life-cycle assessment (LCA) tools to quantify E-factors and optimize atom economy.

Case Study : Compare yields and byproducts in traditional vs. microwave-assisted coupling reactions.

(Advanced) What strategies mitigate heterogeneities in diazonium salt reactivity across different research studies?

Answer:

Standardized Reporting : Document exact reaction conditions (pH, solvent purity, stirring rate).

Collaborative Validation : Use round-robin testing across labs to identify systematic errors.

Meta-Analysis : Apply PRISMA guidelines to aggregate data from heterogeneous studies and identify trends.

Example : If kinetic studies report variable rate constants, perform Arrhenius analysis to isolate temperature-dependent effects.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.